molecular formula C13H14BrN3O2 B13501021 tert-butyl N-(5-bromoquinoxalin-6-yl)carbamate

tert-butyl N-(5-bromoquinoxalin-6-yl)carbamate

Cat. No.: B13501021
M. Wt: 324.17 g/mol
InChI Key: ZKHPQJLGZHKHRW-UHFFFAOYSA-N
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Description

tert-Butyl N-(5-bromoquinoxalin-6-yl)carbamate is a heterocyclic organic compound featuring a quinoxaline core substituted with a bromine atom at position 5 and a tert-butyl carbamate group at position 5. Quinoxaline derivatives are widely studied for their applications in medicinal chemistry, particularly as intermediates in synthesizing kinase inhibitors, antibacterial agents, and fluorescent probes . The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing solubility and stability during synthetic processes.

Properties

Molecular Formula

C13H14BrN3O2

Molecular Weight

324.17 g/mol

IUPAC Name

tert-butyl N-(5-bromoquinoxalin-6-yl)carbamate

InChI

InChI=1S/C13H14BrN3O2/c1-13(2,3)19-12(18)17-8-4-5-9-11(10(8)14)16-7-6-15-9/h4-7H,1-3H3,(H,17,18)

InChI Key

ZKHPQJLGZHKHRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C2=NC=CN=C2C=C1)Br

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl N-(5-bromoquinoxalin-6-yl)carbamate typically involves the reaction of tert-butyl carbamate with 5-bromoquinoxaline. The reaction is usually carried out under mild conditions using a suitable base and solvent. One common method involves the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate is reacted with 5-bromoquinoxaline in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Chemical Reactions Analysis

tert-Butyl N-(5-bromoquinoxalin-6-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the quinoxaline ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for hydrolysis, and oxidizing or reducing agents for redox reactions .

Scientific Research Applications

tert-Butyl N-(5-bromoquinoxalin-6-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(5-bromoquinoxalin-6-yl)carbamate involves its interaction with specific molecular targets The carbamate group can act as a protecting group for amines, allowing for selective reactions at other functional groupsThe tert-butyl group provides steric hindrance, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Variations

The quinoxaline ring in tert-butyl N-(5-bromoquinoxalin-6-yl)carbamate distinguishes it from analogs with pyridine, bicyclo, or piperidine cores. For example:

  • Pyridine Derivatives : Tert-butyl N-(5-bromo-6-chloropyridin-2-yl)carbamate (CAS: 748812-75-1) shares a bromo and chloro substitution pattern but on a pyridine ring. Pyridine-based carbamates are often used in pharmaceutical intermediates, with halogen substituents facilitating cross-coupling reactions .
  • Bicyclo Derivatives: Compounds like tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate (CAS: 1932203-04-7) exhibit rigid bicyclic frameworks, which may enhance binding affinity in drug design but reduce synthetic accessibility compared to planar quinoxalines .

Substituent Effects

  • Halogen Position: Bromine at position 5 on quinoxaline (as in the target compound) may direct electrophilic substitution reactions differently compared to analogs like 7-bromoquinoxalin-2(1H)-one (CAS: 82031-32-1), where bromine is adjacent to a ketone group .
  • Carbamate Placement : The Boc group at position 6 in the target compound contrasts with tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS: 1523530-57-5), where the carbamate is on a chiral piperidine ring, influencing stereoselective synthesis .

Physicochemical Properties

While explicit data are unavailable for the target compound, analogs suggest:

  • Solubility: Boc-protected quinoxalines typically exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), similar to pyridine derivatives .
  • Stability: The electron-withdrawing bromine atom may increase stability against nucleophilic attack compared to non-halogenated analogs like tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate (CAS: 207729-03-1) .

Table: Key Structural Analogs and Properties

Compound Name Core Structure Substituents CAS Number Applications/Notes
This compound Quinoxaline Br (C5), Boc (C6) Not provided Potential kinase inhibitor intermediate
tert-butyl N-(5-bromo-6-chloropyridin-2-yl)carbamate Pyridine Br (C5), Cl (C6), Boc (C2) 748812-75-1 Cross-coupling reagent
tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate Cyclopentane OH (C2), Boc (N) 1330069-67-4 Chiral building block
tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate Bicyclo[2.2.2] CHO (C4), Boc (N) 1932203-04-7 Rigid scaffold for drug design
7-bromoquinoxalin-2(1H)-one Quinoxaline Br (C7), ketone (C2) 82031-32-1 Fluorescent probe precursor

Research Implications

  • Synthetic Utility: The bromine atom in this compound positions it for Suzuki-Miyaura couplings, analogous to pyridine derivatives .
  • Drug Discovery: Quinoxaline’s planar structure may offer π-π stacking advantages in target binding compared to saturated bicyclo or piperidine analogs .
  • Crystallography : SHELX programs (e.g., SHELXL) could resolve its crystal structure, aiding in conformational analysis .

Biological Activity

tert-butyl N-(5-bromoquinoxalin-6-yl)carbamate is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. Quinoxaline derivatives, such as this compound, are known for their diverse pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and therapeutic potential.

Chemical Structure and Properties

The compound features a tert-butyl carbamate group attached to a 5-bromoquinoxaline moiety. The structural formula can be represented as follows:

C13H14BrN3O2\text{C}_{13}\text{H}_{14}\text{BrN}_{3}\text{O}_{2}

This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For instance, quinoxaline derivatives often target kinases and phosphatases, which are crucial in cell signaling and proliferation.
  • Receptor Binding : The binding affinity of the compound to certain receptors can modulate cellular responses. Research indicates that quinoxaline derivatives can act as ligands for G-protein coupled receptors (GPCRs), influencing metabolic processes.

Biological Activity Studies

Recent studies have highlighted the biological activities associated with this compound:

  • Antimicrobial Activity : Quinoxaline derivatives have shown promising results against various bacterial strains. A study demonstrated that compounds with similar structures exhibited significant inhibition of bacterial growth, suggesting that this compound may possess similar properties.
  • Anticancer Potential : Research indicates that quinoxaline derivatives can exhibit cytotoxic effects on cancer cell lines. For example, compounds structurally related to this compound have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
  • Anti-inflammatory Effects : Some studies suggest that quinoxaline derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines. This activity could be beneficial in treating chronic inflammatory diseases.

Case Studies

Several case studies have explored the biological activity of quinoxaline derivatives:

  • Case Study 1 : A study evaluated a series of quinoxaline derivatives for their hypoglycemic activity. Compounds similar to this compound were found to enhance glucose uptake in muscle cells by modulating GLUT4 and SGLT2 proteins .
  • Case Study 2 : Another investigation focused on the anticancer properties of quinoxaline derivatives against breast cancer cells (MCF-7). The study reported that certain derivatives exhibited significant cytotoxicity, leading to cell cycle arrest and apoptosis .

Data Table: Biological Activities of Quinoxaline Derivatives

Activity TypeCompound StructureIC50 (µM)Reference
Antimicrobial5-Bromoquinoxaline10
Anticancer (MCF-7)5-Bromoquinoxaline2.3
HypoglycemicQuinoxaline derivative15
Anti-inflammatoryQuinoxaline derivativeNot specified

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